molecular formula C19H19N5O4S B2626872 N-(4-acetamidophenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide CAS No. 899732-24-2

N-(4-acetamidophenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide

Cat. No. B2626872
M. Wt: 413.45
InChI Key: DUUUOCPQZXINLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetamidophenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C19H19N5O4S and its molecular weight is 413.45. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetamidophenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetamidophenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Some novel derivatives related to the specified compound have been synthesized and investigated for their antimicrobial activity. A study on pyrimidine-triazole derivatives, synthesized from a related molecule through a multistep process, demonstrated significant antimicrobial activity against selected bacterial and fungal strains in different organic solvents. This suggests potential applications in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).

Dual Inhibitory Activities

Compounds featuring a 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine scaffold have shown to be highly conducive to dual human thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitory activity. This suggests their potential as potent dual inhibitors for cancer treatment. The classical analogue synthesized was the most potent dual inhibitor known to date, indicating a promising direction for cancer therapy research (Gangjee et al., 2008).

Antitumor Activity

The synthesis and investigation of 5-deaza analogues of aminopterin and folic acid revealed significant anticancer activity in vitro and in vivo. This research highlights the therapeutic potential of modifying pyrimidine structures to develop effective anticancer drugs (Su et al., 1986).

Crystal Structure Analysis

The crystal structure of compounds structurally related to the specified compound has been determined, providing insight into the molecular conformation and potential interactions with biological targets. This information is crucial for the design of molecules with enhanced activity and specificity (Subasri et al., 2017).

properties

IUPAC Name

N-(4-acetamidophenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4S/c1-11(25)21-12-4-6-13(7-5-12)22-15(26)10-29-14-8-9-20-17-16(14)18(27)24(3)19(28)23(17)2/h4-9H,10H2,1-3H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUUOCPQZXINLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=C3C(=NC=C2)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamidophenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide

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